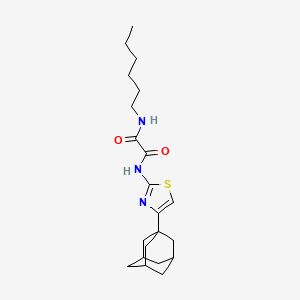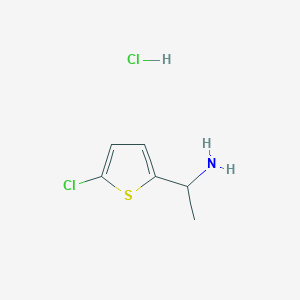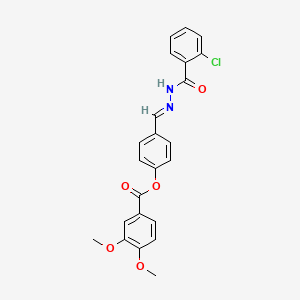
Mth-DL-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mth-DL-alanine: is a synthetic amino acid derivative with the chemical formula C5H8N2OS It contains a mixture of both D- and L- enantiomers of alanine, which are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions: Mth-DL-alanine can be synthesized through several methods. One common approach involves the reaction of methionine with alanine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution. The process involves the formation of a peptide bond between the methionine and alanine molecules.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. This often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: Mth-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted alanine derivatives.
科学的研究の応用
Mth-DL-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and amino acid interactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of Mth-DL-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.
類似化合物との比較
Mth-DL-alanine can be compared with other similar compounds such as:
DL-alanine: A racemic mixture of D- and L-alanine, commonly used in biochemical studies.
Methionine: An essential amino acid with a sulfur-containing side chain, important for protein synthesis.
Sarcosine: A derivative of glycine, used in studies of amino acid metabolism.
Uniqueness: this compound is unique due to its combination of methionine and alanine properties, making it a valuable tool for studying the interactions and functions of these amino acids in various contexts.
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |
InChIキー |
CGZSEKCKSNARIX-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)



![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)

![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)


